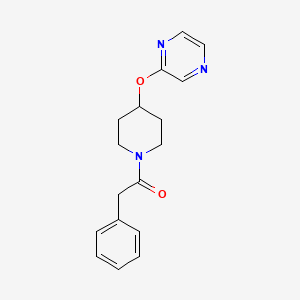

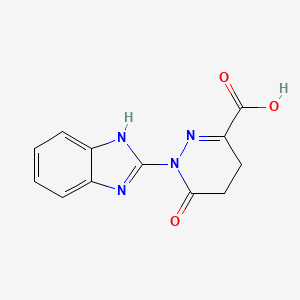

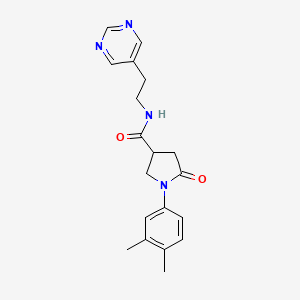

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves innovative techniques, including microwave-assisted synthesis. For instance, Merugu et al. (2010) describe the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone through the reaction of piperidine with 4-chloro acetophenone under microwave irradiation, showcasing the efficiency of microwave-assisted reactions in synthesizing complex organic compounds with piperidine components [Merugu, Ramesh, & Sreenivasulu, 2010].

Molecular Structure Analysis

Studies on molecular structure often utilize spectroscopic methods and crystallography to elucidate the arrangement of atoms within a compound. Balderson et al. (2007) examined hydrogen-bonding patterns in enaminones, which, like 2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone, contain complex molecular structures. They found bifurcated intra- and intermolecular hydrogen bonding, a characteristic that could be relevant in understanding the molecular interactions of this compound [Balderson et al., 2007].

Chemical Reactions and Properties

The chemical reactions and properties of compounds similar to this compound are diverse. For example, compounds with piperidine structures have been reported to undergo various chemical reactions, yielding products with significant antibacterial activity, as outlined by Merugu et al. (2010) [Merugu, Ramesh, & Sreenivasulu, 2010].

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. While specific studies on this compound are not available in this search, related research by Balderson et al. (2007) provides insights into the crystal structure and stability of compounds with similar molecular frameworks, indicating the importance of weak intermolecular interactions in determining physical properties [Balderson et al., 2007].

Chemical Properties Analysis

The reactivity, stability, and other chemical behaviors of organic compounds like this compound can be inferred from studies on similar chemicals. For example, the reaction mechanisms, stability under various conditions, and interaction with other chemical entities provide a foundation for understanding the chemical properties of such complex compounds [Merugu, Ramesh, & Sreenivasulu, 2010; Balderson et al., 2007].

Scientific Research Applications

Synthesis and Antibacterial Activity

2-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is synthesized through microwave-assisted techniques, demonstrating efficient yields in chemical reactions. This compound, and its derivatives, have been explored for their potential antibacterial activities. For instance, the synthesis of 1-(4-(piperidin-1-yl) phenyl) ethanone and its subsequent reactions have led to the creation of compounds screened for antibacterial properties, indicating their potential use in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010; Merugu, Ramesh, & Sreenivasulu, 2010).

Antiviral Applications

Research has also been directed towards the investigation of antiviral activities, where certain derivatives of this compound have been synthesized and evaluated for their efficacy against viruses. The structural modification and synthesis of these derivatives aim to develop new antiviral agents with specific mechanisms of action (Attaby et al., 2006).

Synthesis of Chalcone Derivatives and Microwave-Assisted Reactions

This compound is utilized in the synthesis of various chalcone derivatives, showcasing the versatility of microwave-assisted synthesis in organic chemistry. The rapid and efficient synthesis under microwave irradiation not only enhances reaction yields but also contributes to the discovery of biologically active compounds with potential applications in medicinal chemistry (Katade et al., 2008).

Cancer Research

The structural framework of this compound lends itself to the development of Aurora kinase inhibitors, which are of significant interest in cancer research. These inhibitors play a critical role in the regulation of cell division, and their modulation can lead to promising therapeutic strategies for cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Pain Management

Derivatives of this compound have been identified as σ1 receptor antagonists and are under investigation as clinical candidates for the treatment of pain. This highlights the compound's relevance in the development of new analgesic drugs, offering potential improvements over existing pain management therapies (Díaz et al., 2020).

Corrosion Inhibition

Interestingly, some studies have explored the use of derivatives of this compound as corrosion inhibitors. These investigations reveal the compound's potential in protecting metals against corrosion, suggesting applications beyond the pharmaceutical industry and into materials science (Hegazy et al., 2012).

Future Directions

The future directions for this compound could involve further development and testing. For instance, the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development . Additionally, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting potential applications in the treatment of tuberculosis .

properties

IUPAC Name |

2-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(12-14-4-2-1-3-5-14)20-10-6-15(7-11-20)22-16-13-18-8-9-19-16/h1-5,8-9,13,15H,6-7,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRYNLXGMAIVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)

![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-[(E)-2-methylpropylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2480874.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)